molecular formula C11H17N5S B455076 N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine

N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine

Cat. No.: B455076
M. Wt: 251.35g/mol
InChI Key: FTCDVJOWBOADRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine is a heterocyclic compound that features a pyrazole ring fused with a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 1,3-dimethyl-1H-pyrazol-5-amine with a thiadiazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole-thiadiazole derivatives, such as:

Uniqueness

N-butyl-N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]amine is unique due to its specific substitution pattern and the presence of both pyrazole and thiadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H17N5S

Molecular Weight

251.35g/mol

IUPAC Name

N-butyl-5-(2,5-dimethylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H17N5S/c1-4-5-6-12-11-14-13-10(17-11)9-7-8(2)15-16(9)3/h7H,4-6H2,1-3H3,(H,12,14)

InChI Key

FTCDVJOWBOADRG-UHFFFAOYSA-N

SMILES

CCCCNC1=NN=C(S1)C2=CC(=NN2C)C

Canonical SMILES

CCCCNC1=NN=C(S1)C2=CC(=NN2C)C

Origin of Product

United States

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